molecular formula C16H14N2OS B8414723 7-(Benzyloxy)-4-(methylsulfanyl)quinazoline

7-(Benzyloxy)-4-(methylsulfanyl)quinazoline

Cat. No.: B8414723
M. Wt: 282.4 g/mol
InChI Key: SHLXXALLALWYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Benzyloxy)-4-(methylsulfanyl)quinazoline is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This particular compound is characterized by the presence of a benzyloxy group at the 7th position and a methylsulphanyl group at the 4th position on the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-4-(methylsulfanyl)quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Introduction of the Methylsulphanyl Group: The methylsulphanyl group can be introduced through a thiolation reaction using methylthiolating agents like methylthiol chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-4-(methylsulfanyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The methylsulphanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

7-(Benzyloxy)-4-(methylsulfanyl)quinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-4-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways. The benzyloxy and methylsulphanyl groups contribute to its binding affinity and specificity towards these targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-2-hydroxybenzaldehyde: Contains a benzyloxy group and is used in similar synthetic applications.

    7-Benzyloxy-4-trifluoromethylcoumarin: Another benzyloxy-containing compound with different substituents.

    4-Schiff base-7-benzyloxy-coumarin derivatives: Compounds with benzyloxy groups and Schiff bases.

Uniqueness

7-(Benzyloxy)-4-(methylsulfanyl)quinazoline is unique due to the specific combination of the benzyloxy and methylsulphanyl groups on the quinazoline ring

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

4-methylsulfanyl-7-phenylmethoxyquinazoline

InChI

InChI=1S/C16H14N2OS/c1-20-16-14-8-7-13(9-15(14)17-11-18-16)19-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3

InChI Key

SHLXXALLALWYPM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl iodide (0.97 ml, 15.4 mmol) was added dropwise to a solution of 7-benzyloxy-3,4-dihydroquinazolin-4-thione (3.45 g, 12.9 mmol) in THF (13 ml) containing 1M sodium hydroxide (25.7 ml). After stirring for 30 minutes at ambient temperature, the mixture was adjusted to pH7 with 2M hydrochloric acid. After dilution with water, the solid was collected by filtration, washed with water and dried under vacuum to give 7-benzyloxy-4-methylsulphanylquinazoline (3.3 g, 92%).
Quantity
0.97 mL
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
25.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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